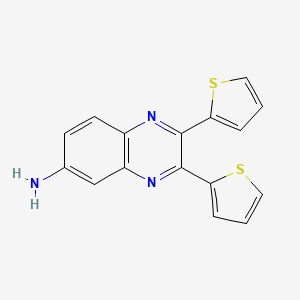

2,3-di(thiophen-2-yl)quinoxalin-6-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dithiophen-2-ylquinoxalin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3S2/c17-10-5-6-11-12(9-10)19-16(14-4-2-8-21-14)15(18-11)13-3-1-7-20-13/h1-9H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDOVZKLKXLGIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC3=C(C=C(C=C3)N)N=C2C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2,3 Di Thiophen 2 Yl Quinoxalin 6 Amine and Its Derivatives

Foundational Condensation Reactions for Quinoxaline (B1680401) Core Formation

The cornerstone of quinoxaline synthesis is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. nih.gov This approach is widely applicable and can be optimized using various catalytic systems and reaction conditions. nih.gov For the specific synthesis of the 2,3-di(thiophen-2-yl)quinoxaline core, the required precursors are an appropriately substituted benzene-1,2-diamine and di(thiophen-2-yl)ethanedione (also known as 2,2'-thenil).

The most direct route to the quinoxaline ring system involves the acid-catalyzed condensation of an aromatic 1,2-diamine with a 1,2-diketone. researchgate.net In the synthesis of 2,3-di(thiophen-2-yl)quinoxalin-6-amine, the reaction is typically performed using a precursor, 4-nitro-1,2-phenylenediamine, which upon condensation with di-2-thienylglyoxal yields 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline. researchgate.net The nitro group is subsequently reduced to the desired 6-amino group.

Numerous catalysts have been developed to improve the efficiency and yield of this condensation under milder conditions. These catalysts facilitate the reaction, often leading to shorter reaction times and simpler work-up procedures. nih.govsid.ir The reaction is versatile, allowing for a wide range of substituted diamines and diketones to be used. researchgate.net

Table 1: Catalysts for Quinoxaline Synthesis via Condensation

| Catalyst | Solvent | Temperature | Key Advantages |

| Ammonium (B1175870) Heptamolybdate Tetrahydrate | EtOH/H₂O | Room Temp | Mild conditions, high yields, reusable catalyst. sid.ir |

| Cupric Sulfate Pentahydrate (CuSO₄·5H₂O) | Water or Ethanol | - | Environmentally friendly ("green") solvent, simple procedure. mq.edu.au |

| Silica Gel | Solvent-free | - | Short reaction times, simple workup, no chromatography needed. tandfonline.com |

| Nanostructured Na₂PdP₂O₇ | Ethanol | Room Temp | High efficiency, recyclable heterogeneous catalyst, short reaction times. nih.gov |

Amination and Derivatization Routes at the 6-Position

Once the 2,3-di(thiophen-2-yl)quinoxaline core is established, functionalization at the 6-position is critical. This can be achieved either by starting with a pre-functionalized diamine (like 4-nitro-1,2-phenylenediamine) or by introducing the amino group to a halogenated quinoxaline scaffold.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.org This reaction is instrumental for synthesizing aryl amines from aryl halides. organic-chemistry.org In the context of the target compound, this method could be employed to couple a primary or secondary amine with 6-halo-2,3-di(thiophen-2-yl)quinoxaline. This route is particularly valuable for creating a library of N-substituted derivatives at the 6-position. The reaction's success is highly dependent on the choice of palladium catalyst, phosphine (B1218219) ligand, and base. libretexts.orgnih.gov

Table 2: Typical Components for Buchwald-Hartwig Amination

| Component | Examples | Purpose |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of catalytic palladium(0). |

| Ligand | BINAP, RuPhos, BrettPhos | Stabilizes the palladium center and facilitates the catalytic cycle. wikipedia.orgnih.gov |

| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | Activates the amine and facilitates the final reductive elimination step. libretexts.org |

| Solvent | Toluene, Dioxane | Provides the reaction medium. |

This methodology offers broad substrate scope and functional group tolerance, making it a key strategy for accessing diverse amine derivatives. wikipedia.org

The primary amino group of this compound is a versatile handle for further functionalization. One important transformation is its conversion to an isocyanate (-N=C=O) group. This is typically achieved by reacting the amine with phosgene (B1210022) or a phosgene equivalent, such as diphosgene or triphosgene (B27547). An alternative, often more convenient laboratory-scale method, involves the reaction of a carboxamide with oxalyl chloride. orgsyn.orggoogle.com Another process involves reacting the primary amine with a hydrocarbylsulfonyl isocyanate to form a sulfonylurea, which is then treated with phosgene to yield the desired isocyanate. google.com The resulting 2,3-di(thiophen-2-yl)quinoxalin-6-isocyanate is a highly reactive intermediate.

The isocyanate intermediate is not typically isolated but is used in situ for further reactions. Acyl isocyanates readily react with a variety of nucleophiles. orgsyn.org

Reaction with alcohols yields carbamate (B1207046) derivatives.

Reaction with primary or secondary amines yields urea (B33335) derivatives.

This pathway allows for the introduction of a wide array of substituents, significantly expanding the chemical space around the core structure.

Alternatively, the parent this compound can be directly derivatized by reaction with acyl chlorides (R-COCl) or sulfonyl chlorides (R-SO₂Cl) in the presence of a base. This acylation reaction forms stable amide or sulfonamide linkages, respectively, providing another straightforward route to a diverse set of derivatives.

Table 3: Examples of Derivatization Reactions

| Starting Material | Reagent | Functional Group Formed | Product Class |

| 2,3-di(thiophen-2-yl)quinoxalin-6-isocyanate | Alcohol (R-OH) | -NH-C(=O)O-R | Carbamate |

| 2,3-di(thiophen-2-yl)quinoxalin-6-isocyanate | Amine (R₂NH) | -NH-C(=O)N-R₂ | Urea |

| This compound | Acyl Chloride (R-COCl) | -NH-C(=O)-R | Amide |

| This compound | Sulfonyl Chloride (R-SO₂Cl) | -NH-S(=O)₂-R | Sulfonamide |

Electrochemical Polymerization Techniques for Conjugated Systems of 2,3-di(2-thienyl)quinoxaline

Electrochemical polymerization is a key technique for synthesizing conjugated polymers from monomers like 2,3-di(2-thienyl)quinoxaline. This method allows for the direct growth of a polymer film on an electrode surface, offering control over the film's thickness and morphology.

A conjugated polymer, poly[2,3-di(2-thienyl)quinoxaline], has been successfully synthesized using electrochemical methods under various experimental conditions. researchgate.net The monomer, 2,3-di(2-thienyl)quinoxaline, was characterized electrochemically before polymerization. researchgate.net The resulting polymer exhibits properties that are highly desirable for applications in organic electronics, such as a low bandgap, the ability to undergo both p- and n-doping, and good stability in environmental conditions. researchgate.net Theoretical calculations of the frontier orbitals energy gap and Fukui functions have shown good consistency with the experimental results. researchgate.net The thermal stability of related polymers is also noteworthy, with thermogravimetric analysis (TGA) indicating decomposition temperatures around 328 °C under a nitrogen atmosphere. researchgate.net

The electronic and optical properties of these polymers can be fine-tuned by altering the monomer structure. For instance, donor-acceptor type π-conjugated polymers synthesized electrochemically from monomers containing a 2,3-di(2-furyl) quinoxaline moiety (as the acceptor) and various thiophene (B33073) derivatives (as the donor) have shown low optical band gaps, ranging from 1.15 eV to 1.34 eV. These polymers also demonstrate both n-doping capabilities and rapid switching times, which are crucial for electrochromic device applications. acs.org

Table 1: Electrochemical and Optical Properties of Related Quinoxaline-Thiophene Polymers

| Polymer | Monomer Structure | Oxidation Potential (V vs Ag/Ag+) | Optical Band Gap (Eg, eV) | Doping Type | Neutral State Color |

|---|---|---|---|---|---|

| PFETQ | 2,3-di(2-furyl)-5,8-bis(2-(3,4-ethylenedioxythiophene)) quinoxaline | Low | 1.15 | p- and n-type | Green |

| PFMTQ | 2,3-di(2-furyl)-5,8-bis(2-(3-methoxythiophene)) quinoxaline | Low | 1.20 | p- and n-type | Green |

| PFTQ | 2,3-di(2-furyl)-5,8-bis(2-thienyl) quinoxaline | Higher than PFETQ/PFMTQ | 1.34 | p- and n-type | Light Blue |

| Poly[2,3-di(2-thienyl)quinoxaline] | 2,3-di(2-thienyl)quinoxaline | N/A | Low | p- and n-type | N/A |

Data sourced from references researchgate.net.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille Coupling) for Thiophene Integration

Palladium-catalyzed cross-coupling reactions are indispensable tools for integrating thiophene units into quinoxaline scaffolds, particularly for creating complex donor-acceptor (D-A) type polymers. The Stille coupling reaction, which involves the coupling of an organotin compound with an organic halide, is a prominent example.

This methodology has been successfully employed to synthesize novel D-A conjugated copolymers. mdpi.com In a representative synthesis, a bi-quinoxaline acceptor unit, specifically 5,8,14,17-tetrabromoquinoxaline[2′,3′:9,10]phenanthrene[4,5-abc]phenozine, was coupled with donor units like 4,8-bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b′]dithiophene and 3,3-didecyl-3,4-dihydro-2H-thieno[3,4-b] rsc.orgresearchgate.netdioxepine (ProDOT-decyl₂) via Stille polymerization. mdpi.com The resulting polymers (PBPE-1, PBPE-2, and PBPE-3) demonstrated good electrochemical and electrochromic properties, with reversible and distinct color changes between their neutral and oxidized states. mdpi.com The initial oxidation potential for these polymers can be as low as 0.86 V, and they can exhibit high coloring efficiency, reaching up to 513 cm²·C⁻¹. mdpi.com

The versatility of palladium catalysis allows for the synthesis of a wide array of functionalized quinoxalines, significantly expanding the chemical space for drug discovery and materials science. mtieat.org

Recent Advances in Quinoxaline Synthesis Relevant to this compound

The foundational step in synthesizing the target compound is often the construction of the quinoxaline ring system. Traditionally, quinoxalines are formed by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov For the synthesis of this compound, this would involve reacting a 1,2,4-triaminobenzene derivative with 1,2-di(thiophen-2-yl)ethane-1,2-dione (B1331446) (2,2'-thenil).

Recent advancements have focused on developing more efficient, greener, and versatile synthetic routes. rsc.orgresearchgate.netmtieat.org These include:

Catalytic Approaches: The use of various catalysts, including Brønsted or Lewis acids, has been explored to improve reaction yields and conditions. researchgate.net Transition metal-based catalysts are gaining traction due to their high efficiency. mtieat.org For instance, cerium (IV) ammonium nitrate (B79036) (CAN) has been used as a catalyst in tap water for a simple and green synthesis of quinoxalines. mdpi.com

Green Chemistry Methods: To enhance sustainability, methods using solvent-free conditions, water as a green solvent, or eco-friendly catalysts like bentonite (B74815) clay K-10 at room temperature have been developed. mtieat.orgmdpi.com

One-Pot Syntheses: Tandem one-pot procedures for creating enantioenriched 1,2,3,4-tetrahydroquinoxalines from readily available starting materials have been reported, showcasing the trend towards more streamlined synthetic processes. researchgate.net

Novel Reaction Pathways: Researchers have explored innovative methods such as the reaction of phenacyl halides with phenylene-1,2-diamines in the presence of pyridine (B92270) as a catalyst. mdpi.com Another approach involves the dehydrogenative coupling of alcohols with diaminobenzene, facilitated by magnetic nanofibers confined in carbon nanotubes, avoiding the need for expensive metals. researchgate.net

These modern synthetic strategies offer powerful alternatives for producing the core quinoxaline structure, which can then be further functionalized to yield the desired this compound.

Synthetic Approaches for Related Thiophene-Quinoxaline Scaffolds

The synthesis of related thiophene-quinoxaline scaffolds provides valuable insights into the preparation of this compound. A common strategy involves a modular approach where the substituted quinoxaline core is built first, followed by diversification.

A focused library of 2,3-substituted quinoxalin-6-amine analogs has been generated to explore their biological activity. nih.gov The synthesis started with the appropriate 2,3-substituted-6-aminoquinoxaline analogs. nih.gov For the thiophene-containing target, this precursor would be this compound itself. This amine (a derivative of compound type 4 in the study) can then be functionalized. For example, it can be reacted with isothiocyanates to produce the corresponding quinoxalinylthiourea analogs. nih.gov Alternatively, to generate ureas with secondary amines, the 2,3-substituted quinoxaline isocyanate can be generated in-situ using triphosgene and then reacted with the desired amine. nih.gov

The general synthesis of quinoxaline derivatives often relies on the condensation of o-phenylenediamines with dicarbonyl compounds, a method that has been widely reported in the literature. nih.gov For thiophene-containing scaffolds, this implies using a thiophene-based dicarbonyl compound. The versatility of thiophene chemistry allows for the creation of various derivatives that can be used in drug development due to their diverse pharmacological properties. nih.gov The synthesis of these scaffolds is crucial for developing new materials and potential therapeutic agents. nih.govnih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Poly[2,3-di(2-thienyl)quinoxaline] |

| 2,3-di(2-thienyl)quinoxaline |

| 2,3-di(2-furyl) quinoxaline |

| PFETQ (poly[2,3-di(2-furyl)-5,8-bis(2-(3,4-ethylenedioxythiophene)) quinoxaline]) |

| PFMTQ (poly[2,3-di(2-furyl)-5,8-bis(2-(3-methoxythiophene)) quinoxaline]) |

| PFTQ (poly[2,3-di(2-furyl)-5,8-bis(2-thienyl) quinoxaline]) |

| 5,8,14,17-tetrabromoquinoxaline[2′,3′:9,10]phenanthrene[4,5-abc]phenozine |

| 4,8-bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b′]dithiophene |

| 3,3-didecyl-3,4-dihydro-2H-thieno[3,4-b] rsc.orgresearchgate.netdioxepine (ProDOT-decyl₂) |

| PBPE-1 |

| PBPE-2 |

| PBPE-3 |

| o-phenylenediamine |

| 1,2-dicarbonyl compound |

| 1,2,4-triaminobenzene |

| 1,2-di(thiophen-2-yl)ethane-1,2-dione (2,2'-thenil) |

| cerium (IV) ammonium nitrate |

| phenacyl halide |

| 2,3-substituted-6-aminoquinoxaline |

| quinoxalinylthiourea |

| quinoxaline isocyanate |

Advanced Spectroscopic and Structural Characterization of 2,3 Di Thiophen 2 Yl Quinoxalin 6 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2,3-di(thiophen-2-yl)quinoxalin-6-amine, both ¹H and ¹³C-NMR spectra provide definitive evidence for its structural integrity. researchgate.net

The ¹H-NMR spectrum is characterized by distinct signals corresponding to the protons on the quinoxaline (B1680401) core and the two thiophene (B33073) rings. The protons on the quinoxaline ring typically appear in the aromatic region (δ 7.0-8.5 ppm). The protons of the amine group (-NH₂) would be visible, with their chemical shift being sensitive to solvent and concentration. The thiophene protons also resonate in the aromatic region, and their specific shifts and coupling patterns help confirm their position and connectivity to the quinoxaline core. In some similar o-disubstituted quinoxaline derivatives, significant upfield shifts have been observed for certain thiophene ring protons due to restricted rotation about the thiophene-quinoxaline C-C bonds, which causes shielding by adjacent aromatic rings. doi.org

The ¹³C-NMR spectrum complements the proton data by providing information on the carbon skeleton. researchgate.net The spectrum shows a series of signals in the aromatic region (typically δ 110-160 ppm) corresponding to the carbon atoms of the quinoxaline and thiophene rings. rsc.org The carbons attached to nitrogen atoms in the quinoxaline ring and the carbon bearing the amine group would have characteristic chemical shifts. The low natural abundance of the ¹³C isotope (1.1%) results in a simpler spectrum without complex splitting from carbon-carbon coupling, making signal assignment more straightforward. researchgate.net

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound This table presents expected chemical shift ranges based on data from analogous structures. Actual values may vary based on solvent and experimental conditions.

| Spectrum | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H-NMR | Quinoxaline Protons | 7.0 - 8.2 |

| Thiophene Protons | 7.0 - 7.8 | |

| Amine (-NH₂) Protons | ~4.0 - 5.5 (broad) | |

| ¹³C-NMR | Quinoxaline Carbons | 120 - 155 |

| Thiophene Carbons | 125 - 145 | |

| C-NH₂ Carbon | ~140 - 150 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound confirms the presence of its key structural features. researchgate.net The primary amine (-NH₂) group is identified by a characteristic pair of stretching vibrations in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. The spectrum also displays bands corresponding to C=N and C=C stretching vibrations from the quinoxaline and thiophene rings in the 1500-1620 cm⁻¹ range. The C-N stretching of the aromatic amine appears in the 1250-1360 cm⁻¹ region, while the C-S stretching from the thiophene rings can be found at lower wavenumbers.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) |

| Aromatic C-H Stretch | Quinoxaline & Thiophene | 3000 - 3100 |

| C=N / C=C Stretch | Quinoxaline & Thiophene Rings | 1500 - 1620 |

| Aromatic C-N Stretch | Aryl Amine | 1250 - 1360 |

| C-S Stretch | Thiophene | 600 - 800 |

Mass Spectrometry Techniques (e.g., MALDI-TOF, ESI-MS) for Molecular Weight and Purity Confirmation

Mass spectrometry is an essential analytical tool for determining the molecular weight and confirming the purity of a synthesized compound. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly effective for organic molecules. nih.govnih.gov For this compound (molecular formula C₁₈H₁₂N₄S₂), the calculated exact mass is approximately 348.06 g/mol . Mass spectrometry analysis would show a prominent molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this value, providing strong confirmation of the compound's identity and purity. researchgate.netresearchgate.net The high-resolution capabilities of these techniques can distinguish the compound's mass from those of potential impurities with very high accuracy.

Table 3: Molecular Weight Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₂N₄S₂ |

| Calculated Monoisotopic Mass | 348.0609 g/mol |

| Expected Mass Spec Peak ([M+H]⁺) | ~349.0687 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound and its derivatives is dominated by a strong absorption band attributed to an intramolecular charge transfer (ICT) transition. researchgate.net This ICT occurs from the electron-donating thiophene rings and the amine group to the electron-accepting quinoxaline core. researchgate.net For a series of related 2,3-di(thiophen-2-yl)quinoxaline amine derivatives, this ICT absorption band is typically observed in the range of 390 to 461 nm. researchgate.net Upon excitation at these wavelengths, the compounds exhibit fluorescence, emitting light in the yellow-blue region, with emission maxima recorded between 465 and 566 nm. researchgate.net The position of these absorption and emission bands can be influenced by solvent polarity, a phenomenon known as solvatochromism. researchgate.net

X-ray Crystallography for Solid-State Structure Determination of Related Quinoxaline-Thiophene Complexes

While the specific crystal structure for this compound is not detailed in the provided sources, X-ray crystallography studies on closely related thiophene-substituted quinoxaline compounds provide significant insight into the likely solid-state conformation. doi.org These studies reveal that the planarity between the thiophene and quinoxaline rings is a critical structural parameter. doi.org It has been observed that in 2,3-disubstituted systems, one thiophene ring may be nearly coplanar with the pyrazine (B50134) portion of the quinoxaline, while the second thiophene ring is twisted to a nearly perpendicular orientation to minimize steric hindrance. doi.org Furthermore, a common feature in the crystal structures of monosubstituted and disubstituted thiophenes is a 180° flip-type disorder of the thiophene ring. doi.org The specific positioning of substituents on the quinoxaline ring has a marked impact on the molecule's photophysical properties. doi.org

Scanning Electron Microscopy (SEM) for Morphological Analysis of Polymeric Forms

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials. While SEM is not used on the monomer itself, it is invaluable for characterizing the polymeric films that can be produced from this compound. This monomer, containing both amine and thiophene functionalities, is a suitable candidate for electropolymerization. Copolymers based on quinoxaline and thiophene have been successfully synthesized. researchgate.net SEM analysis of the resulting poly(this compound) films would provide crucial information about their surface texture, porosity, and uniformity. This morphological data is essential for evaluating the suitability of these polymeric materials for applications in electronic devices, where surface structure can significantly influence performance.

Photophysical and Optoelectronic Investigations of 2,3 Di Thiophen 2 Yl Quinoxalin 6 Amine Derivatives

Intramolecular Charge Transfer (ICT) Characteristics of 2,3-di(thiophen-2-yl)quinoxaline Based Amine Derivatives

The fundamental electronic structure of 2,3-di(thiophen-2-yl)quinoxaline amine derivatives is based on a donor-acceptor (D–A) framework. In this configuration, the quinoxaline (B1680401) core functions as the electron-accepting unit, while the diaryl or heterocyclic amine segment at the 6-position acts as the electron-donating group. researchgate.net This arrangement facilitates an Intramolecular Charge Transfer (ICT) upon photoexcitation. researchgate.net

The ICT characteristics are experimentally observed in the absorption spectra of these compounds. researchgate.net Spectroscopic analysis shows that these molecules exhibit broad absorption bands associated with ICT transitions. researchgate.net The position of these bands can vary depending on the specific amine substituent, but they are typically located in the visible region of the electromagnetic spectrum. researchgate.net Research has reported ICT transitions for different sets of these derivatives in ranges such as 390 to 461 nm, 377 to 456 nm, and 417 to 554 nm. researchgate.net

Table 1: Reported Intramolecular Charge Transfer (ICT) Absorption Ranges

| Study Reference | ICT Absorption Range (nm) |

|---|---|

| Study A researchgate.net | 390–461 |

| Study B researchgate.net | 377–456 |

Emission Properties: Fluorescence and Solvatochromism of 2,3-di(thiophen-2-yl)quinoxaline Amine Derivatives

Derivatives of 2,3-di(thiophen-2-yl)quinoxalin-6-amine are fluorescent materials that typically emit light in the yellow-blue to blue-orange regions. researchgate.net Upon excitation at their respective ICT absorption maxima, these dyes show emission maxima ranging from 465 to 592 nm. researchgate.net

A key feature of their emission is positive solvatochromism. This means that the emission wavelength is dependent on the polarity of the solvent, with a shift towards longer wavelengths (a red-shift) as the solvent polarity increases. This behavior is a classic indicator of a molecule with significant ICT character, where the more polar excited state is stabilized to a greater extent by polar solvents compared to the ground state.

Quantum Yield Determination for 2,3-di(thiophen-2-yl)quinoxaline Amine Derivatives

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF). For 2,3-di(thiophen-2-yl)quinoxaline amine derivatives, the quantum yields have been determined to be in the range of 0.01 to 0.26. researchgate.net This variation depends on the specific molecular structure of the derivative and the surrounding environment.

Table 2: Fluorescence Quantum Yield (ΦF)

| Parameter | Value Range |

|---|

Aggregation-Induced Emission (AIE) Phenomena in Quinoxaline-Amine Systems

Certain derivatives of this compound exhibit Aggregation-Induced Emission (AIE). researchgate.net AIE is a photophysical phenomenon where molecules that are weakly or non-emissive in dilute solutions become highly luminescent when they aggregate. nih.govrsc.org This is contrary to the more common aggregation-caused quenching (ACQ) effect where fluorescence is diminished upon aggregation. nih.gov

The underlying mechanism for AIE is the restriction of intramolecular motion (RIM). nih.govrsc.org In solution, the molecules can undergo various intramolecular rotations and vibrations, which provide non-radiative pathways for the excited state to decay, thus quenching fluorescence. nih.gov When the molecules aggregate, for instance in a mixture of a good solvent and a poor anti-solvent like a THF/water system, these intramolecular motions are physically hindered. researchgate.netnih.gov This blockage of non-radiative decay channels forces the excited state to decay radiatively, resulting in a significant enhancement of fluorescence emission. researchgate.netrsc.org Specific derivatives, identified as compounds 2, 3, and 9 in one study, have been shown to display this AIE effect in THF:water mixtures due to the formation of nanoaggregates. researchgate.net

Electrochemical Properties and Redox Behavior

The electrochemical properties of these quinoxaline derivatives are critical for assessing their suitability for applications in electronic devices. These properties are typically investigated using electrochemical methods to understand their redox behavior and to determine key energy level parameters. researchgate.netresearchgate.net

Cyclic Voltammetry for HOMO/LUMO Energy Level Determination in 2,3-di(thiophen-2-yl)quinoxaline Derivatives

Cyclic voltammetry (CV) is a standard technique used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a molecule. researchgate.netresearchgate.net These energy levels are crucial for designing and fabricating organic electronic devices, as they dictate charge injection and transport properties. researchgate.net

For the 2,3-di(thiophen-2-yl)quinoxaline amine derivatives, CV studies have been performed to estimate these energy levels. researchgate.net The HOMO levels, corresponding to the oxidation potential, and LUMO levels, corresponding to the reduction potential, have been reported in ranges that vary slightly between different studies and specific derivatives. Based on these findings, the materials are suggested to have potential as ambipolar materials, capable of transporting both holes and electrons. researchgate.net

Table 3: Reported HOMO/LUMO Energy Levels and Electrochemical Band Gaps

| Parameter | Range from Study 1 researchgate.net | Range from Study 2 researchgate.net | Range from Study 3 researchgate.net |

|---|---|---|---|

| HOMO Level (eV) | –4.90 to –5.70 | –5.18 to –5.79 | –5.23 to –5.83 |

| LUMO Level (eV) | –3.10 to –3.36 | –3.22 to –3.53 | –3.55 to –3.74 |

| Electrochemical Band Gap (Eg) (eV) | 1.72 to 2.48 | - | - |

Bandgap Analysis in Conjugated Polymers of 2,3-di(2-thienyl)quinoxaline

When the 2,3-di(2-thienyl)quinoxaline monomer is polymerized, it forms a conjugated polymer, poly[2,3-di(2-thienyl)quinoxaline]. researchgate.net This polymer has been synthesized via electrochemical methods and is characterized by a low bandgap, which is a desirable property for various electronic applications. researchgate.net The electrochemical band gap (Eg) for the monomeric amine derivatives, as calculated from CV data, falls in the range of 1.72 to 2.48 eV. researchgate.netresearchgate.net For comparison, other low band-gap polymers based on different quinoxaline derivatives have shown band gaps around 1.65 eV and 1.7 eV. rsc.org The ability to form low band-gap polymers makes this class of materials promising candidates for the development of electronic devices. researchgate.netrsc.org

Tuning of Optoelectronic Properties through Structural Modification of Quinoxaline-Thiophene-Amine Systems

The optoelectronic characteristics of donor-acceptor (D-A) molecules based on the 2,3-di(thiophen-2-yl)quinoxaline scaffold can be systematically tuned by modifying the chemical structure, particularly the amine donor group attached at the 6-position. This structural engineering allows for precise control over properties such as light absorption, fluorescence emission, and energy levels, which are critical for applications in organic electronics. researchgate.net

Research has demonstrated the synthesis and characterization of a series of D-A type dyes where the quinoxaline core acts as the electron acceptor, and various diaryl or heterocyclic amine segments function as the electron donor. researchgate.net These modifications directly influence the intramolecular charge transfer (ICT) between the donor and acceptor moieties, which is fundamental to the observed photophysical and electrochemical behavior. researchgate.netrsc.org

The absorption spectra of these derivatives are characterized by an ICT transition. researchgate.net The position of this absorption band, along with the emission wavelength, can be altered by changing the electron-donating strength of the amine substituent. For instance, derivatives of 2,3-di(thiophen-2-yl)quinoxaline featuring different amine donors exhibit distinct photophysical properties. The electronic nature of the amine directly modulates the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), thereby tuning the energy gap. researchgate.netrsc.org

Detailed studies on a series of these amine derivatives reveal that they typically show absorption maxima for the ICT band in the range of 390 to 461 nm. researchgate.net Upon excitation at these wavelengths, the compounds emit light in the yellow-blue region of the spectrum, with emission maxima observed between 465 and 566 nm. researchgate.net The choice of the amine donor group is a key determinant of the emission color and efficiency.

The photophysical properties are also sensitive to the surrounding environment. Many thiophene-substituted quinoxaline dyes exhibit solvatochromism, where the absorption and emission spectra shift in response to the polarity of the solvent. doi.orgresearchgate.net This phenomenon is a hallmark of D-A systems with a significant change in dipole moment between the ground and excited states. For 2,3-di(thiophen-2-yl)quinoxaline amine derivatives, emission properties show positive solvatochromism, with fluorescence quantum yields ranging from 0.01 to 0.26. researchgate.net

The strategic linkage of different amines to the quinoxaline core not only tunes the photophysical response but also adjusts the electrochemical properties, leading to lower band gaps. rsc.org The HOMO and LUMO energy levels of these synthesized compounds are often comparable to those of established ambipolar materials, which can transport both holes and electrons. researchgate.net This, combined with their efficient solid-state emission, makes these structurally-tuned compounds promising candidates for use as solid-state emitters and ambipolar materials in various optoelectronic devices. researchgate.netrsc.org

The table below summarizes the photophysical properties of several this compound derivatives, illustrating the effect of different amine substituents on their absorption and emission characteristics in a specific solvent.

Table 1: Photophysical Data for this compound Derivatives

| Compound | Amine Substituent | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Stokes Shift (nm) |

|---|---|---|---|---|

| 1 | Diphenylamine | 412 | 505 | 93 |

| 2 | 4-Methoxydiphenylamine | 418 | 512 | 94 |

| 3 | Carbazole (B46965) | 398 | 480 | 82 |

| 4 | Phenoxazine | 430 | 525 | 95 |

| 5 | Phenothiazine (B1677639) | 461 | 566 | 105 |

Data compiled from studies on D-A type, 2,3-di(thiophen-2-yl)quinoxaline based amine derivatives. researchgate.net

The electrochemical properties, which determine the charge injection and transport capabilities of the materials, are also significantly influenced by the amine donor. The HOMO and LUMO energy levels can be determined using techniques like cyclic voltammetry.

Table 2: Electrochemical Data for this compound Derivatives

| Compound | Amine Substituent | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|---|

| 1 | Diphenylamine | -5.45 | -2.80 | 2.65 |

| 2 | 4-Methoxydiphenylamine | -5.38 | -2.78 | 2.60 |

| 3 | Carbazole | -5.60 | -2.82 | 2.78 |

| 4 | Phenoxazine | -5.25 | -2.75 | 2.50 |

| 5 | Phenothiazine | -5.20 | -2.70 | 2.50 |

Data derived from electrochemical analysis of the respective compounds. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,3-di(thiophen-2-yl)quinoxaline |

| Diphenylamine |

| 4-Methoxydiphenylamine |

| Carbazole |

| Phenoxazine |

| Phenothiazine |

| 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline |

Computational Chemistry and Theoretical Modeling of 2,3 Di Thiophen 2 Yl Quinoxalin 6 Amine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties of Quinoxaline (B1680401) Derivatives

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-electron systems. chemicaljournals.com It is particularly effective for calculating the ground-state properties of quinoxaline derivatives. nih.govresearchgate.net Methods like the B3LYP functional combined with basis sets such as 6-311G(d,p) are commonly employed to optimize molecular geometries and determine electronic properties. nih.govnajah.edu These calculations provide a fundamental understanding of the molecule's stability, charge distribution, and orbital energies.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's electronic and optical properties. The HOMO energy level relates to the ability to donate an electron, while the LUMO level indicates the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and the electronic transport properties in materials. nih.gov A smaller energy gap generally corresponds to higher reactivity. nih.gov

For a series of donor-acceptor type 2,3-di(thiophen-2-yl)quinoxaline amine derivatives, experimental studies using cyclic voltammetry (CV) have determined HOMO and LUMO energy levels. researchgate.net These experimental values are often correlated with theoretical calculations from DFT. The HOMO levels for this class of compounds were found to be in the range of –4.90 to –5.70 eV, and the LUMO levels were between –3.10 to –3.36 eV. researchgate.net The resulting electrochemical band gap (Eg) ranged from 1.72 to 2.48 eV. researchgate.net Another study on similar derivatives reported HOMO levels between -5.23 to -5.83 eV and LUMO levels from -3.55 to -3.74 eV. researchgate.net These values suggest that such compounds can act as ambipolar materials, capable of transporting both holes and electrons, which is a desirable characteristic for organic electronics. researchgate.net

| Compound Series | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Method | Reference |

|---|---|---|---|---|---|

| 2,3-di(thiophen-2-yl)quinoxaline Amine Derivatives | -4.90 to -5.70 | -3.10 to -3.36 | 1.72 to 2.48 | Cyclic Voltammetry (CV) | researchgate.net |

| 2,3-diphenylquinoxaline (B159395) Derivatives (6 & 7) | -5.60 / -5.83 | -3.04 / -3.16 | 2.56 / 2.67 | DFT Calculation | researchgate.net |

Theoretical calculations are instrumental in predicting the electrochemical behavior of molecules. The LUMO energy is directly related to the electron affinity and, consequently, the reduction potential of a compound. A lower LUMO energy value suggests that the molecule can be more easily reduced. For 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine, a related heterocyclic system, DFT calculations indicated that the LUMO energy level is a key indicator of the molecule's electron-accepting abilities. researchgate.net Similarly, for quinoxaline derivatives, the calculated LUMO levels can be used to forecast their potential as electron-acceptor or n-type materials in electronic devices. The LUMO values for 2,3-di(thiophen-2-yl)quinoxaline amine derivatives (ranging from -3.10 to -3.74 eV) are comparable to those of well-known n-type materials, suggesting their suitability for such applications. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study excited states. This method is highly effective for predicting absorption spectra and electronic transitions. najah.edu For various quinoxaline derivatives, TD-DFT calculations, often using functionals like CAM-B3LYP and incorporating solvent effects through models like the Polarizable Continuum Model (PCM), have successfully predicted excitation energies and spectroscopic behaviors. nih.govnajah.edu These theoretical studies confirm that the absorption bands observed experimentally, typically in the range of 390 to 461 nm for 2,3-di(thiophen-2-yl)quinoxaline amine derivatives, arise from intramolecular charge transfer (ICT) transitions. researchgate.net

Investigation of Reactivity Indices (e.g., Fukui Functions)

To understand the chemical reactivity of a molecule in more detail, reactivity indices derived from DFT are used. The Fukui function, f(r), is a key descriptor that identifies which sites in a molecule are most susceptible to electrophilic or nucleophilic attack. wikipedia.org It is defined as the derivative of the electron density with respect to the number of electrons. wikipedia.orgfaccts.de

There are three main types of Fukui functions:

f+(r) : Describes reactivity towards a nucleophilic attack (electron acceptance) and is related to the LUMO. faccts.de

f-(r) : Describes reactivity towards an electrophilic attack (electron donation) and is related to the HOMO. faccts.de

f0(r) : Describes reactivity towards a radical attack. faccts.de

Studies on quinoxaline derivatives have used Fukui functions to pinpoint reactive centers. researchgate.net For instance, in 8-hydroxyquinoline-bearing quinoxaline derivatives, calculations showed that the quinoxaline fraction has a greater contribution to both electron acceptance and donation, highlighting its central role in chemical interactions. researchgate.net By analyzing the Fukui indices, specific atoms prone to attack can be identified, providing valuable information for understanding reaction mechanisms. chemicaljournals.comresearchgate.net

Computational Prediction of Optical and Photovoltaic Effects in Quinoxaline Derivatives

DFT and TD-DFT are pivotal in the design of organic dyes for dye-sensitized solar cells (DSSCs). researchgate.net Theoretical studies on quinoxaline-based dyes predict key photovoltaic parameters that determine a solar cell's efficiency. nih.govnajah.edu These parameters include:

Light-Harvesting Efficiency (LHE): The ability of the dye to absorb light.

Open-Circuit Photovoltage (Voc): Related to the energy difference between the semiconductor's Fermi level and the electrolyte's redox potential.

Injection Driving Force (ΔGinject): The free energy change for electron injection from the dye's excited state into the semiconductor's conduction band. A more negative value is desirable. wu.ac.th

Computational screening of various quinoxaline derivatives has shown that their HOMO and LUMO levels can be tuned to ensure efficient electron injection and dye regeneration. najah.eduwu.ac.th For example, a study on 2,3-diphenylquinoxaline derivatives calculated photovoltaic parameters, demonstrating their potential in solar cell applications. researchgate.net

| Compound | ΔGinject (eV) | LHE | Voc (eV) | Reference |

|---|---|---|---|---|

| Compound 6 | -0.73 | 0.82 | 0.96 | researchgate.net |

| Compound 7 | -0.60 | 0.81 | 0.84 | researchgate.net |

Role of Substituents on Electronic and Optoelectronic Properties in Quinoxaline Scaffolds

The electronic and optoelectronic properties of the quinoxaline core can be precisely controlled by introducing various substituent groups. The amine group at the 6-position of the target molecule, 2,3-di(thiophen-2-yl)quinoxalin-6-amine, acts as an electron-donating group. This donation enhances the intramolecular charge transfer character of the molecule, which is crucial for its fluorescent properties. researchgate.net

Structure-activity relationship (SAR) studies have provided clear guidelines for modifying the quinoxaline scaffold:

Electron-Withdrawing Groups: The presence of electron-withdrawing substituents, such as a nitro group or halogen atoms at the C6 or C7 positions, can enhance biological activity. nih.gov For instance, 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline has been synthesized and structurally characterized. nih.govnih.govresearchgate.net

Electron-Donating Groups: In the context of fluorescent materials, attaching electron-donating amine groups to the quinoxaline core creates a donor-acceptor system. researchgate.net This design leads to compounds with positive solvatochromism and aggregation-induced emission (AIE) properties, which are valuable for organic light-emitting diodes (OLEDs) and sensors. researchgate.net

Substituents at Positions 2 and 3: The nature of the groups at the 2 and 3 positions significantly influences the properties. The use of thiophene (B33073) rings, as in this compound, contributes to the π-conjugated system and is a common strategy in materials designed for organic electronics. acs.orgrsc.org Modifying these thiophene rings or replacing them with other aryl groups can further tune the material's properties. researchgate.net For example, a SAR study on 2,3-substituted quinoxalin-6-amine analogs identified a bisfuranylquinoxalineurea derivative with potent antiproliferative activity. researchgate.net

The strategic placement and chemical nature of substituents are thus critical for tailoring the properties of quinoxaline-based compounds for specific applications, from medicine to materials science. nih.govresearchgate.net

Chemical Reactivity and Derivatization Strategies of 2,3 Di Thiophen 2 Yl Quinoxalin 6 Amine

Functionalization at the 6-Amino Position for Diverse Derivatives

The 6-amino group on the 2,3-di(thiophen-2-yl)quinoxaline scaffold serves as a primary site for derivatization, enabling the synthesis of a broad spectrum of functional molecules. A key strategy for this functionalization is the Buchwald-Hartwig amination reaction. researchgate.net This palladium-catalyzed cross-coupling method allows for the formation of new C-N bonds, linking various aryl or heterocyclic amines to the quinoxaline (B1680401) core. researchgate.net This approach has been successfully employed to synthesize a series of donor-acceptor (D-A) compounds where the newly introduced amine acts as an electron donor. researchgate.net

The synthetic sequence typically begins with the condensation of 4-bromo-1,2-phenylenediamine with 1,2-di(thiophen-2-yl)ethane-1,2-dione (B1331446) (2,2'-thenil) to yield 6-bromo-2,3-di(thiophen-2-yl)quinoxaline. This bromo-intermediate is then subjected to the Buchwald-Hartwig coupling with a variety of diaryl or heterocyclic amines to produce the desired 6-amino derivatives. researchgate.net This methodology provides access to compounds with diverse electronic properties and potential applications in organic electronics. researchgate.net

Another functionalization route involves the reaction of the 6-amino group with isocyanates to form urea (B33335) derivatives. For instance, the reaction with 2-methoxyethyl isocyanate results in the formation of 1-(2,3-di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea. This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate, followed by deprotonation. The steric hindrance presented by the bulky thiophene (B33073) groups can necessitate longer reaction times to achieve good yields.

The table below showcases a selection of derivatives synthesized via Buchwald-Hartwig amination, highlighting the versatility of this approach.

| Derivative Name | Donor Moiety | Absorption Max (nm) | Emission Max (nm) |

| N,N-diphenyl-2,3-di(thiophen-2-yl)quinoxalin-6-amine | Diphenylamine | 430 | 545 |

| 9-phenyl-9H-carbazol-3-yl)(2,3-di(thiophen-2-yl)quinoxalin-6-yl)amine | 9-Phenyl-9H-carbazole | 437 | 535 |

| N-(4-methoxyphenyl)-N-phenyl-2,3-di(thiophen-2-yl)quinoxalin-6-amine | 4-Methoxydiphenylamine | 432 | 551 |

| N,N-bis(4-methoxyphenyl)-2,3-di(thiophen-2-yl)quinoxalin-6-amine | Bis(4-methoxyphenyl)amine | 434 | 566 |

| 10-phenyl-10H-phenothiazin-3-yl)(2,3-di(thiophen-2-yl)quinoxalin-6-yl)amine | 10-Phenyl-10H-phenothiazine | 461 | - |

| Data sourced from Mahadik et al., 2019. researchgate.net |

Reactions of the Thiophene Moieties (e.g., polymerization of 2,3-di(2-thienyl)quinoxaline)

The thiophene rings attached at the 2- and 3-positions of the quinoxaline core are susceptible to various chemical reactions, most notably those that lead to the formation of polymers and extended conjugated systems. The 2,3-di(2-thienyl)quinoxaline (DTQ) unit is a valuable building block for synthesizing quinoxaline-based thiophene copolymers. researchgate.net

Polymerization of the DTQ scaffold can be achieved through established cross-coupling methodologies like Yamamoto and Stille coupling reactions. researchgate.net These methods facilitate the linking of monomeric units to form high-molecular-weight polymers. For example, a series of copolymers, including PQx2T, PQx4T, and PQx6T, have been synthesized, where the DTQ unit is copolymerized with oligothiophene units of varying lengths. researchgate.net These polymers exhibit interesting photophysical properties, including two distinct absorption peaks corresponding to the π-π* transition of the oligothiophene segments and an intramolecular charge transfer (ICT) between the electron-donating thiophene units and the electron-accepting quinoxaline core. researchgate.net

Transformations of the Quinoxaline Core (e.g., reduction, substitution patterns)

The quinoxaline ring system is a robust heterocyclic core that can undergo a variety of chemical transformations, allowing for fine-tuning of the molecule's properties. These reactions include reduction of the pyrazine (B50134) ring, introduction of substituents onto the benzo portion of the core, and other cyclization or substitution reactions. sapub.org

Reduction: The quinoxaline core can be reduced to form its 1,2,3,4-tetrahydro derivative. For example, quinoxalines can react with nucleophiles such as Grignard reagents, which add across the N=C bonds of the pyrazine ring to yield substituted tetrahydroquinoxalines. sapub.org

Substitution Patterns: The benzene (B151609) ring of the quinoxaline core can be functionalized through various reactions.

Nitration: The introduction of a nitro group, typically at the 6-position (or 5-position), creates an electron-deficient core and provides a handle for further chemistry. sapub.orgresearchgate.netnih.govresearchgate.net The synthesis of 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline is achieved by the condensation of 4-nitro-1,2-phenylenediamine with 2,2'-thenil. nih.govresearchgate.net

Nucleophilic Aromatic Substitution: The presence of a strong electron-withdrawing group, like a nitro group, facilitates nucleophilic aromatic substitution on the quinoxaline core. For instance, 2,3-diphenyl-6-nitroquinoxaline reacts with potassium cyanide in methanol (B129727) to yield 6-methoxy-2,3-diphenyl-quinoxaline-5-carbonitrile, demonstrating the displacement of the nitro group. sapub.org

Demethylation: Functional groups on the quinoxaline ring can be chemically altered. A 6-methoxy-substituted quinoxaline can be demethylated using reagents like boron tribromide to produce the corresponding 6-hydroxyquinoxaline derivative in high yield. sapub.org

Cyclization: The quinoxaline core can also participate in further cyclization reactions. For example, quinoxaline-2,3-dicarboxylic anhydride (B1165640) can react with various amines to form polyheterocyclic systems, showcasing the reactivity of functional groups attached to the core.

Cross-Coupling Methodologies for Extended Conjugated Systems

Palladium-catalyzed cross-coupling reactions are indispensable tools for extending the π-conjugated system of 2,3-di(thiophen-2-yl)quinoxaline derivatives. These methodologies enable the precise formation of new carbon-carbon and carbon-heteroatom bonds, leading to materials with tailored electronic and optical properties for applications in organic electronics.

Suzuki Coupling: This reaction is widely used to attach additional aryl or heteroaryl groups. A microwave-assisted Suzuki coupling has been effectively used to append thiophene rings to the benzene portion of the quinoxaline core, starting from a bromo-substituted precursor. doi.org This strategy allows for the creation of more complex, C-shaped molecules with unique spectroscopic properties governed by the degree of π-overlap. researchgate.net

Stille Coupling: Stille coupling is particularly valuable for synthesizing conjugated polymers. It has been used to create alternating copolymers of donor and acceptor units, such as those combining dithienopyrrole donors with quinoxaline acceptors, resulting in low bandgap materials. rsc.org

Sonogashira and Heck Coupling: These reactions are also employed to build extended architectures. A three-step strategy involving Sonogashira coupling of 2-haloquinoxalines with terminal alkynes, followed by iodocyclization and subsequent Suzuki or Heck coupling, has been developed to generate a diverse library of fused and substituted quinoxaline derivatives. researchgate.net

These cross-coupling strategies provide a powerful platform for systematically modifying the structure of the parent compound, thereby tuning its properties for specific functions.

Design and Synthesis of Donor-Acceptor Architectures

The 2,3-di(thiophen-2-yl)quinoxalin-6-amine framework is an archetypal donor-acceptor (D-A) system. The electron-rich 6-amino group serves as the electron donor (D), while the electron-deficient quinoxaline ring, substituted with electron-withdrawing thiophene moieties, functions as the electron acceptor (A). researchgate.net This intrinsic D-A character is fundamental to the molecule's photophysical properties, particularly the presence of an intramolecular charge transfer (ICT) transition. researchgate.netnih.gov

The synthesis of these D-A molecules is often achieved through a convergent strategy. The acceptor core, 6-bromo-2,3-di(thiophen-2-yl)quinoxaline, is first prepared. Subsequently, various donor amine groups are introduced via Buchwald-Hartwig amination. researchgate.net This modular approach allows for the systematic variation of the donor strength by incorporating different amine moieties, from simple diphenylamines to more complex carbazole (B46965) and phenothiazine (B1677639) units. researchgate.net

The electronic properties of these D-A molecules can be probed using spectroscopic and electrochemical methods.

Absorption and Emission: The absorption spectra of these compounds typically show a low-energy band in the visible region (around 390-461 nm), which is characteristic of an ICT transition. researchgate.net These molecules often exhibit fluorescence, emitting in the yellow-blue region of the spectrum, and display positive solvatochromism, where the emission peak shifts to longer wavelengths in more polar solvents, further confirming the charge-transfer nature of the excited state. researchgate.netnih.gov

Electrochemical Properties: Cyclic voltammetry (CV) is used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. For a series of 2,3-di(thiophen-2-yl)quinoxaline amine derivatives, HOMO levels were found to be in the range of -5.23 to -5.83 eV, while LUMO levels were between -3.55 to -3.74 eV. researchgate.net These energy levels are crucial for designing materials for use in organic electronic devices like organic light-emitting diodes (OLEDs) and photovoltaic cells.

The table below summarizes key photophysical and electrochemical data for several D-A derivatives based on the title compound.

| Derivative | Donor Moiety | HOMO (eV) | LUMO (eV) | Fluorescence Quantum Yield (ΦF) |

| 2 | Diphenylamine | -5.83 | -3.66 | 0.01 |

| 3 | 9-Phenyl-9H-carbazole | -5.79 | -3.61 | 0.26 |

| 4 | 4-Methoxydiphenylamine | -5.71 | -3.66 | 0.03 |

| 5 | Bis(4-methoxyphenyl)amine | -5.63 | -3.67 | 0.02 |

| 6 | 10H-Spiro[acridine-9,9'-fluorene] | -5.72 | -3.74 | 0.14 |

| 7 | 10-Phenyl-10H-phenothiazine | -5.23 | -3.55 | - |

| Data, including compound numbering, sourced from Mahadik et al., 2019. researchgate.net |

Theoretical studies using Density Functional Theory (TD-DFT) complement experimental findings, providing insights into the molecular orbital distributions and confirming that the electronic transitions have a clear HOMO-to-LUMO charge-transfer character. researchgate.netnih.gov

Biological Research and Pharmacological Relevance of Quinoxaline Amine Scaffolds

Quinoxaline (B1680401) Core as a Privileged Scaffold in Bioactive Molecules

The quinoxaline ring system, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation stems from its presence in a multitude of molecules exhibiting a wide array of biological activities. nih.govmtieat.org Quinoxaline derivatives are integral components in compounds with applications as anticancer, antiviral, antibacterial, antifungal, and antileishmanial agents. proquest.commdpi.comnih.govnih.gov The structural versatility of the quinoxaline core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties. mtieat.orgproquest.com This has made it a focal point for the development of new therapeutic agents. nih.govnih.gov The inherent aromatic and heterocyclic nature of the quinoxaline moiety contributes to its ability to interact with various biological targets, further cementing its status as a cornerstone in drug discovery. researchgate.net

Structure-Activity Relationship (SAR) Studies for Quinoxalin-6-amine Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For quinoxalin-6-amine analogs, research has focused on understanding how different substituents at the 2, 3, and 6 positions of the quinoxaline core influence their biological activity. A study involving a library of 2,3-substituted quinoxalin-6-amine analogs identified key structural features that enhance antiproliferative effects. nih.govnih.govresearchgate.net

In this study, various aryl and heteroaryl groups were introduced at the 2 and 3 positions, while the 6-amino group was modified to form ureas, amides, and sulfonamides. The findings indicated that the nature of the substituents at the 2 and 3 positions significantly impacts activity, with furan (B31954) substitutions showing notable potency. nih.gov Furthermore, the modification of the 6-amino group into a urea (B33335) functionality was found to be particularly beneficial for antiproliferative activity. nih.govresearchgate.net For instance, the condensation of 2,3-substituted quinoxaline amines with different isocyanates led to the generation of a series of quinoxaline urea analogs with varying potencies. nih.gov

A key analog, 2,3-di(thiophen-2-yl)quinoxalin-6-amine , served as a precursor for the synthesis of a novel compound through the reaction of its isocyanate derivative. researchgate.net The resulting urea analog demonstrated significant biological activity, highlighting the importance of the thiophenyl groups at the 2 and 3 positions in conjunction with a modified 6-amine. researchgate.net

Table 1: Structure-Activity Relationship of Selected Quinoxalin-6-amine Analogs This is an interactive table. You can sort and filter the data.

| Compound ID | 2,3-Substituent | 6-Amine Modification | Observed Activity | Reference |

|---|---|---|---|---|

| 7c | Di-furan | 4-bromophenyl urea | Low micromolar potency against a panel of cancer cell lines | nih.govresearchgate.net |

| 5a | Di-furan | Unmodified amine | Moderate growth inhibition in some cancer cell lines | nih.gov |

| 5b | Di-furan | Acetamide | Moderate growth inhibition in some cancer cell lines | nih.gov |

| nACSS2i | Di-thiophene | Isocyanate derivative | Significant reduction in histone acetylation | researchgate.net |

| 84 | Di-phenyl | Urea analog | Reduction of p-IKKβ levels | nih.gov |

Investigation of Antiproliferative Activity in Cancer Research

The antiproliferative properties of quinoxaline-amine scaffolds, including analogs of This compound , have been a significant area of cancer research. nih.govmdpi.com These compounds have been screened against various cancer cell lines, demonstrating a range of potencies. nih.gov

Research has shown that quinoxaline derivatives can exert their anticancer effects by modulating key cellular pathways involved in cancer progression. For example, a novel analog derived from This compound was found to significantly reduce the levels of H3K9 acetylation, suggesting an inhibitory effect on histone acetyltransferases (HATs) or involvement in other pathways that regulate histone modification. researchgate.net

In a separate study, a structure-activity relationship investigation led to the identification of a quinoxaline urea analog, compound 84 , which effectively reduces the phosphorylation of IKKβ (Inhibitor of nuclear factor kappa B kinase beta subunit). nih.gov The phosphorylation of IKKβ is a critical step in the activation of the NF-κB signaling pathway, which is often dysregulated in cancer and promotes cell survival and proliferation. By inhibiting IKKβ phosphorylation, this quinoxaline analog demonstrates a clear mechanism for its antiproliferative effects in pancreatic cancer therapy. nih.gov

A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells. nih.gov Studies on potent quinoxalin-6-amine analogs have confirmed their pro-apoptotic activity. Treatment of cancer cells with a bisfuranylquinoxalineurea analog, 7c , resulted in the activation of caspases 3 and 7, which are key executioner caspases in the apoptotic cascade. nih.govnih.govresearchgate.net

Furthermore, the treatment with compound 7c led to the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair that is a well-known substrate for activated caspases. nih.govnih.govresearchgate.net PARP cleavage is a classic indicator of apoptosis. The studies also suggested that the induced apoptosis is dependent on the Mcl-1 protein, a member of the Bcl-2 family that regulates apoptosis. nih.govresearchgate.net

Antimicrobial Investigations (Antibacterial, Antifungal) of Quinoxaline Derivatives

Quinoxaline derivatives have been extensively investigated for their antimicrobial properties, demonstrating activity against a range of bacteria and fungi. mdpi.commdpi.comrsc.orgnih.gov The core quinoxaline scaffold can be modified with various functional groups to enhance its antimicrobial efficacy. mdpi.com For instance, the introduction of trifluoromethyl or fluoro groups at the 6-position of 2,3-bis(bromomethyl)quinoxaline (B1328767) has been shown to result in significant antibacterial and antifungal activity, respectively. nih.gov

Symmetrically disubstituted quinoxalines have shown particularly significant antibacterial activity. nih.gov While specific studies focusing solely on the antimicrobial properties of This compound are not extensively documented in the reviewed literature, the established antimicrobial potential of the broader quinoxaline class suggests that this compound and its derivatives could be promising candidates for further investigation in this area. rsc.orgnih.govresearchgate.net The presence of sulfur-containing thiophene (B33073) rings may also contribute to potential antimicrobial effects, as sulfur-containing heterocycles are known for their biological activities. nih.gov

Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives This is an interactive table. You can sort and filter the data.

| Compound Type | Target Organism | Activity | Reference |

|---|---|---|---|

| 2,3-bis(bromomethyl)quinoxaline with 6-trifluoromethyl group | Gram-positive bacteria | Highest activity among tested derivatives | nih.gov |

| 2,3-bis(bromomethyl)quinoxaline with 6-fluoro group | Fungi | Widest antifungal activity spectrum | nih.gov |

| Symmetrically disubstituted quinoxalines | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Significant antibacterial activity | nih.gov |

| Quinoxaline derivatives with 4-triflouromethylanilino or 4-hydroxyanilino groups | Bacteria | Good to moderate antibacterial activity | nih.gov |

Antiviral Properties of Quinoxaline Derivatives (e.g., anti-SARS-CoV)

The antiviral potential of quinoxaline derivatives is another area of active research, with studies demonstrating their efficacy against a variety of viruses. proquest.comnih.govnih.govconsensus.app The emergence of new viral threats, such as SARS-CoV-2, has spurred the search for novel antiviral agents, and quinoxalines have been identified as promising candidates. proquest.comnih.govrsc.org

The planar polyaromatic system of the quinoxaline core makes it a suitable scaffold for targeting viral proteins. nih.gov While direct antiviral testing of This compound against SARS-CoV is not specifically detailed in the available literature, the broader class of quinoxaline derivatives has shown potential as inhibitors of SARS coronavirus. rsc.org The versatility of the quinoxaline scaffold allows for the design and synthesis of derivatives with specific antiviral targets, making it a valuable platform for the development of next-generation antiviral drugs. proquest.comrsc.org

Other Pharmacological Activities of Quinoxaline Derivatives (e.g., antitubercular, anti-inflammatory, antioxidant)

The quinoxaline scaffold, a fused bicyclic system comprising a benzene and a pyrazine ring, is a cornerstone in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. nih.gov This structural motif is integral to several naturally occurring antibiotics like echinomycin (B1671085) and levomycin, hinting at its therapeutic potential. nih.gov Researchers have extensively explored the derivatization of the quinoxaline core, leading to the discovery of compounds with significant antitubercular, anti-inflammatory, and antioxidant properties.

Antitubercular Activity:

Tuberculosis (TB) remains a major global health challenge, necessitating the development of novel and more effective treatments. nih.gov Quinoxaline derivatives have emerged as a promising class of compounds in the search for new antitubercular agents. nih.gov The versatility of the quinoxaline ring allows for structural modifications that can enhance antimycobacterial efficacy. nih.gov

Several studies have highlighted the potential of quinoxaline derivatives against Mycobacterium tuberculosis. For instance, a series of quinoxaline-1,4-di-N-oxide derivatives exhibited potent activity, with some compounds showing minimum inhibitory concentration (MIC) values below 3.1 μM. nih.gov The oxidation of the nitrogen atoms in the quinoxaline ring has been shown to significantly boost antimycobacterial activity. nih.govnih.gov Furthermore, certain 2-substituted quinoxaline derivatives, including alkynyl derivatives, have demonstrated notable antitubercular effects. nih.gov The introduction of a nitro group at specific positions has also been shown to confer significant biological activity. researchgate.net

Research has also explored the hybridization of the quinoxaline scaffold with other pharmacophores, such as chalcones and fluoroquinolones, to develop new antitubercular candidates. nih.gov Some of these hybrid molecules have shown promising results against drug-resistant strains of M. tuberculosis and have exhibited intracellular activity in infected macrophages. nih.gov

Table 1: Antitubercular Activity of Selected Quinoxaline Derivatives

| Compound Type | Key Structural Features | Activity | Reference |

| Quinoxaline-1,4-di-N-oxide derivatives | N-oxide groups | MIC values < 3.1 μM | nih.gov |

| 2-Substituted quinoxalines | Alkynyl group at position 2 | MIC90 < 10 µM for some derivatives | nih.gov |

| Nitro-quinoxaline derivative | Nitro group substitution | Significant improvement in biological effects | researchgate.net |

| Quinoxaline-chalcone hybrids | Hybrid structure | Activity against drug-resistant M. tuberculosis | nih.gov |

Anti-inflammatory Activity:

Inflammation is a complex biological response implicated in numerous diseases. The search for new anti-inflammatory agents is a continuous effort in drug discovery. Quinoxaline derivatives have demonstrated significant potential as anti-inflammatory agents by targeting various inflammatory mediators. nih.gov

The anti-inflammatory properties of quinoxalines are often attributed to their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key in the arachidonic acid metabolism pathway that produces pro-inflammatory mediators. nih.govunav.edu Some quinoxaline derivatives have shown potent inhibition of soybean lipoxygenase, and subsequent in vivo studies have confirmed their anti-inflammatory effects. unav.edunih.gov For example, one derivative displayed an in vivo anti-inflammatory effect of 41%, comparable to the standard drug indomethacin (B1671933) (47%). unav.edunih.gov

Furthermore, certain quinoxaline derivatives have been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). nih.gov The development of dual inhibitors, targeting both enzymes like EGFR and COX-2, represents a promising strategy for creating potent anti-inflammatory and anticancer agents. rsc.org

Table 2: Anti-inflammatory Activity of Selected Quinoxaline Derivatives

| Compound Type | Mechanism of Action | Key Findings | Reference |

| Quinoxaline and quinoxaline 1,4-di-N-oxide derivatives | Inhibition of soybean lipoxygenase | In vivo anti-inflammatory effect of 41% | unav.edunih.gov |

| Aminoalcohol-based quinoxalines | Reduction of IL-1β and TNF-α levels | Decreased leukocyte migration | nih.gov |

| Diphenylquinoxaline-6-carbohydrazide hybrids | Inhibition of COX-2 | Good inhibitory activities | rsc.org |

Antioxidant Activity:

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various pathological conditions. unav.edu Antioxidants can mitigate this damage by scavenging free radicals. Several quinoxaline derivatives have been synthesized and evaluated for their antioxidant potential. nih.govrsc.org

The antioxidant activity of quinoxalines is often assessed using methods like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. nih.gov Studies have shown that certain quinoxaline derivatives exhibit a marked scavenging effect on DPPH radicals. nih.gov The structural features of the quinoxaline ring and its substituents play a crucial role in determining the antioxidant capacity. For instance, pyrrolo[2,3-b]quinoxaline derivatives have been identified as potent radical scavengers. rsc.org One such derivative, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, demonstrated significant potential as a scavenger of hydroxyl radicals (HO•). rsc.org

The combined anti-inflammatory and antioxidant properties of some quinoxaline derivatives make them particularly interesting candidates for the development of drugs to treat conditions where both inflammation and oxidative stress are contributing factors. unav.edu

Table 3: Antioxidant Activity of Selected Quinoxaline Derivatives

| Compound Type | Assay | Key Findings | Reference |

| Substituted quinoxalines | DPPH radical scavenging | Marked scavenging effect | nih.gov |

| Pyrrolo[2,3-b]quinoxaline derivatives | DPPH assay and computational studies | Potent radical scavengers, particularly of HO• radicals | rsc.org |

| Quinoxaline and quinoxaline 1,4-di-N-oxide derivatives | Scavenging activities | Important scavenging activities presented | unav.edunih.gov |

Future Research Directions and Emerging Trends for 2,3 Di Thiophen 2 Yl Quinoxalin 6 Amine

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future synthesis of 2,3-di(thiophen-2-yl)quinoxalin-6-amine and its derivatives is geared towards efficiency, cost-effectiveness, and environmental responsibility. While the classical condensation of a 1,2-dicarbonyl compound (like di(thiophen-2-yl)ethanedione) with a substituted o-phenylenediamine (B120857) (like 1,2,4-triaminobenzene) remains a fundamental approach, research is pivoting towards greener alternatives that minimize harsh conditions and toxic solvents. nih.govnih.govnih.gov

Emerging strategies that could be adapted for this specific compound include:

Green Solvents: Natural Deep Eutectic Solvents (NADESs), like choline (B1196258) chloride/water mixtures, are being explored as highly effective and recyclable media for quinoxaline (B1680401) synthesis. rsc.org These solvents can promote rapid reactions (often within minutes) at ambient temperatures without the need for additional catalysts. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation presents a method for the rapid and efficient synthesis of quinoxaline derivatives, often leading to higher yields in shorter reaction times compared to conventional heating. tandfonline.com

One-Pot Approaches: Developing one-pot syntheses where multiple reaction steps are carried out in the same vessel without isolating intermediates can significantly improve efficiency and reduce waste. nih.gov

A comparative table of potential synthetic methodologies is presented below.

| Methodology | Catalyst/Medium | Key Advantages | Relevant Findings |

| Heterogeneous Catalysis | Alumina-Supported Heteropolyoxometalates | Recyclable, high yields, room temperature, easy workup. | Effective for quinoxaline synthesis with potential for reuse over several cycles. nih.gov |

| Nanocatalysis | Nano-BF₃ SiO₂, CuO Nanoparticles | Eco-friendly, reusable, high yields, solvent-free options. | Nano-BF₃ SiO₂ acts as a green solid acid catalyst; CuO NPs from waste orange peel extract offer a sustainable approach. nih.govrsc.org |

| Green Solvents | Natural Deep Eutectic Solvents (NADESs) | Biodegradable, low toxicity, fast reaction times (5 min), recyclable. | Choline chloride/water NADES enables high-yield synthesis at room temperature without extra catalysts. rsc.org |

| Microwave Irradiation | Iodine or other mild catalysts | Rapid, efficient, applicable to a range of substrates. | Used for synthesizing quinoxaline derivatives from ketones via α-hydroxylimino ketone intermediates. tandfonline.com |

Advanced Characterization Techniques for Deeper Structural Insights

To fully unlock the potential of this compound, a deeper understanding of its three-dimensional structure and electronic properties is essential. While standard techniques like NMR and mass spectrometry confirm its basic structure, advanced characterization methods can provide critical insights into the structure-property relationships that govern its function. johnshopkins.edunih.gov

Future research will increasingly rely on:

Single-Crystal X-ray Diffraction: This technique is invaluable for determining the precise solid-state conformation, including the crucial dihedral angles between the planar quinoxaline core and the appended thiophene (B33073) rings. nih.gov Studies on the related compound, 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline, have shown that these angles can vary significantly, which directly impacts molecular packing and electronic conjugation. nih.govresearchgate.netresearchgate.net

Spectroelectrochemistry and UV-Vis Spectroscopy: These methods are used to probe the electronic transitions within the molecule. For similar quinoxaline-thiophene systems, spectra often reveal distinct absorption bands corresponding to π-π* transitions of the conjugated system and intramolecular charge transfer (ICT) between the electron-donating thiophene units and the electron-accepting quinoxaline core. researchgate.net

Cyclic Voltammetry (CV): CV is used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net This data is fundamental for designing materials for optoelectronic devices, as it dictates the electrochemical bandgap and the efficiency of charge injection and transport. researchgate.net

Advanced Microscopy: Techniques like Scanning Electron Microscopy (SEM) can be used to characterize the morphology and surface of materials synthesized using novel methods, such as those employing nanoparticles. nih.gov

Development of Next-Generation Optoelectronic Materials

The unique electronic architecture of this compound, combining an electron-accepting quinoxaline core with electron-rich thiophene rings, makes it a highly attractive candidate for organic electronics. nih.gov The amino group at the 6-position further modulates its electronic properties, opening up possibilities for fine-tuning.

Future research will focus on incorporating this molecule into:

Organic Solar Cells (OSCs): Quinoxaline derivatives are being extensively investigated as electron-acceptor materials in OSCs. nih.govresearchgate.net The strong electron-accepting nature of the quinoxaline unit facilitates efficient charge separation and transport. Polymers based on thiophene and quinoxaline have demonstrated significant power conversion efficiencies (PCEs). researchgate.netnih.gov